N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
Description
N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a quinazoline dione derivative characterized by a 1,2,3,4-tetrahydroquinazolin-2,4-dione core. Key structural features include:
- A furan-2-ylmethyl group attached to the acetamide nitrogen.
- A 4-methoxyphenyl substituent at the 3-position of the quinazoline ring.
- An acetamide linker bridging the quinazoline and furan moieties.
This compound is part of a broader class of quinazoline derivatives investigated for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer effects. Its synthesis typically involves multi-step reactions, including cyclization and substitution strategies, as seen in analogous compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-29-16-10-8-15(9-11-16)25-21(27)18-6-2-3-7-19(18)24(22(25)28)14-20(26)23-13-17-5-4-12-30-17/h2-12H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLDDFOBQGIXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxy-substituted benzyl halide.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached via a Friedel-Crafts alkylation reaction using furfural and an appropriate catalyst.
Final Acetylation: The final step involves acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group would yield a furanone derivative, while reduction of the quinazolinone core would yield a dihydroquinazoline derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide would depend on its specific molecular targets and pathways. It may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structural Differences : Substitutes the 4-methoxyphenyl group with a 2,4-dichlorophenylmethyl moiety.
- Activity : Demonstrated potent anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models, surpassing sodium valproate in efficacy (100% protection against seizures and mortality at tested doses) .
- SAR Insight : Electron-withdrawing groups (e.g., Cl) on the phenyl ring may enhance blood-brain barrier penetration, contributing to CNS activity.
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
- Structural Differences: Replaces the furan-2-ylmethyl group with a 4-methylphenyl substituent and introduces a 4-methoxyphenoxy linker.
- Activity: Limited biological data available, but the 4-methoxyphenoxy group is hypothesized to influence solubility and receptor binding .
Furan-Containing Heterocyclic Acetamides
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Structural Differences : Replaces the quinazoline core with a 1,2,4-triazole ring and introduces a sulfanyl linker.
- Activity : Exhibited anti-exudative activity (AEA) in carrageenan-induced edema models, with select derivatives outperforming diclofenac sodium at 10 mg/kg. The furan-2-yl group was critical for activity, likely due to its electron-rich π-system enhancing ligand-receptor interactions .
N-[4-(Dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Differences: Incorporates a dimethylaminophenyl group and a methyl-substituted triazole.
- The furan-triazole combination suggests dual targeting of cyclooxygenase and cytokine pathways .
Hybrid Quinazoline-Furan Derivatives
N-[4-[[5-[3-(Furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide
- Structural Differences : Adds a 2-methoxyphenylmethoxy extension to the quinazoline-furan scaffold.
- Activity: No explicit data provided, but the extended aromatic system may enhance DNA intercalation or kinase inhibition, common in anticancer quinazolines .
Pharmacological Data Comparison
Biological Activity
N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₇H₁₄N₄O₃
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinazoline can selectively kill multidrug-resistant (MDR) cancer cells by inhibiting P-glycoprotein (P-gp) activity. This mechanism allows for increased retention of chemotherapeutic agents within cancer cells, enhancing their cytotoxic effects .
Antioxidant Properties
The presence of furan and methoxyphenyl groups in the compound suggests potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage. Compounds with similar structural features have demonstrated the ability to scavenge free radicals effectively .
Enzyme Inhibition
The compound may also exhibit inhibitory effects on various metabolic enzymes. For example, related compounds have been shown to inhibit acetylcholinesterase (AChE), which is beneficial in treating conditions like Alzheimer's disease .
Case Studies
Several studies provide insights into the biological efficacy of similar compounds:
-
Study on MDR1 Selective Activity :
A study evaluated the MDR1-selective activity of various tetrahydroquinazoline derivatives. The results indicated that specific substitutions at the aromatic positions significantly enhanced the selectivity and potency against P-gp-expressing cancer cell lines . -
Antioxidant Activity Assessment :
In vitro assays demonstrated that compounds with furan moieties exhibited high antioxidant activity, effectively reducing oxidative stress markers in treated cells compared to controls . -
Enzyme Interaction Studies :
A series of enzyme inhibition assays showed that certain derivatives could inhibit AChE with IC50 values in the low micromolar range, suggesting potential therapeutic applications for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydroquinazolinone core. Key steps include:
- Cyclization : Reacting methyl 2-isothiocyanatobenzoate with glycine derivatives to form the quinazolinone scaffold, followed by oxidation with hydrogen peroxide to introduce the dioxo groups .
- Acetamide Coupling : Using carbodiimide reagents (e.g., N,N′-carbonyldiimidazole) to conjugate the quinazolinone intermediate with 2-chloro-N-[(furan-2-yl)methyl]acetamide under anhydrous conditions (e.g., DMF, 60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product with >95% purity.
Challenges : Competing side reactions during cyclization require precise temperature control (0–5°C for thiourea formation) .
Basic: How is the compound’s structure validated in academic research?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., furan methylene protons at δ ~4.3 ppm, aromatic protons of the 4-methoxyphenyl group at δ ~7.2 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 436.1422 for C₂₂H₁₈N₃O₅) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, crucial for understanding solid-state reactivity .
Pitfalls : Crystallization may require slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) .
Advanced: How can researchers design experiments to evaluate its anti-inflammatory activity?
Methodological Answer:
- In Vivo Models : Use carrageenan-induced paw edema in rats to assess anti-exudative activity. Administer the compound orally (10–50 mg/kg) and measure edema volume reduction over 6 hours .
- Biochemical Assays : Quantify TNF-α and IL-6 levels (ELISA) in serum to correlate activity with cytokine suppression .
- Positive Controls : Compare with indomethacin (10 mg/kg) to validate assay sensitivity.
Data Analysis : Apply ANOVA with post-hoc Tukey tests to determine significance (p<0.05). Ensure n ≥ 6 per group to mitigate biological variability .
Advanced: How to resolve low yield (<40%) during the final coupling step?
Methodological Answer:
Common issues and solutions:
- Activation Efficiency : Replace DCC with EDCI/HOBt to enhance carbodiimide-mediated coupling and reduce racemization .
- Solvent Optimization : Switch from DMF to dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst to improve acyl transfer .
- Workup Strategy : Extract unreacted starting materials with 5% NaHCO₃ before chromatography to minimize losses .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and characterize intermediates by FTIR (amide C=O stretch at ~1650 cm⁻¹) .
Advanced: What strategies analyze structure-activity relationships (SAR) for substituent effects?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with halogens (Cl, F), electron-donating groups (e.g., -OCH₃), or bulky substituents at the 4-methoxyphenyl position .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to cyclooxygenase-2 (COX-2), using the crystal structure (PDB: 5KIR) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., quinazolinone carbonyl) and hydrophobic regions (furan ring) using Schrödinger’s Phase .
Key Metrics : Correlate IC₅₀ values (COX-2 inhibition) with Hammett σ constants to quantify electronic effects .
Advanced: How to address contradictory bioactivity data across cell lines?
Methodological Answer:
- Dose-Response Validation : Re-test potency in triplicate across 8 concentrations (0.1–100 µM) using MTT assays in both HEK-293 (normal) and MCF-7 (cancer) cells .
- Metabolic Stability Check : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation impacting efficacy .
- Target Specificity Profiling : Use kinome-wide screening (Eurofins KinaseProfiler) to rule off-target kinase inhibition .
Documentation : Report p-values and confidence intervals for all replicates to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
